molecular formula C14H15NO2S2 B4611178 1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone CAS No. 692279-92-8

1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone

Cat. No.: B4611178
CAS No.: 692279-92-8
M. Wt: 293.4 g/mol
InChI Key: ZTVVEQXQBOATSI-UHFFFAOYSA-N
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Description

1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a thiazole ring substituted with a phenoxyethyl group and a methyl group, making it a unique entity in the realm of heterocyclic compounds .

Scientific Research Applications

1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is utilized in the production of dyes, fungicides, and other industrial chemicals.

Preparation Methods

The synthesis of 1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone typically involves multi-step reactions. One common synthetic route includes the reaction of 4-methyl-2-aminothiazole with 2-phenoxyethyl bromide under basic conditions to form the intermediate, which is then treated with ethanoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring. .

Mechanism of Action

The mechanism of action of 1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-{4-methyl-2-[(2-phenoxyethyl)sulfanyl]-1,3-thiazol-5-yl}ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Tiazofurin: An antineoplastic drug.

The unique combination of the phenoxyethyl and methyl groups in this compound distinguishes it from these compounds, potentially offering different biological activities and applications.

Properties

IUPAC Name

1-[4-methyl-2-(2-phenoxyethylsulfanyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-10-13(11(2)16)19-14(15-10)18-9-8-17-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVVEQXQBOATSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCCOC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184753
Record name Ethanone, 1-[4-methyl-2-[(2-phenoxyethyl)thio]-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692279-92-8
Record name Ethanone, 1-[4-methyl-2-[(2-phenoxyethyl)thio]-5-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692279-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-methyl-2-[(2-phenoxyethyl)thio]-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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